molecular formula C10H15F2NO2 B14075109 Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B14075109
M. Wt: 219.23 g/mol
InChI Key: AFOLBYXEJDSMHT-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate is a chemical compound with the molecular formula C10H15F2NO2. It is known for its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

The synthesis of tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable amine with a difluorocyclopropane derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran. The intermediate product is then treated with tert-butyl chloroformate to yield the final compound .

This may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .

Chemical Reactions Analysis

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity .

Comparison with Similar Compounds

Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its difluoro substitution, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c1-8(2,3)15-7(14)13-5-9(6-13)4-10(9,11)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLBYXEJDSMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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